2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide
Overview
Description
2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is a chemical compound with the molecular formula C_6H_8BrN_2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its bromomethyl group attached to the imidazole ring, making it useful in various chemical and biological applications.
Synthetic Routes and Reaction Conditions:
Imidazole Derivatization: The compound can be synthesized by reacting imidazole with bromomethyl chloride in the presence of a suitable base such as triethylamine.
Methylation: The imidazole ring can be methylated using methyl iodide to introduce the methyl group at the 1-position.
Hydrobromination: The final step involves the addition of hydrobromic acid to introduce the hydrobromide group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include continuous flow reactors and advanced purification techniques to achieve high-quality product.
Types of Reactions:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction reactions can convert the bromomethyl group to a methylene group.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO_4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH_4) in ether.
Substitution: Sodium cyanide (NaCN) in aqueous solution.
Major Products Formed:
Oxidation: 2-(Carboxymethyl)-1-methyl-1H-imidazole hydrobromide.
Reduction: 2-(Methyl)-1-methyl-1H-imidazole hydrobromide.
Substitution: 2-(Cyanomethyl)-1-methyl-1H-imidazole hydrobromide.
Scientific Research Applications
2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of agrochemicals and pharmaceutical intermediates.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The imidazole ring can coordinate with metal ions, influencing biological processes.
Comparison with Similar Compounds
2-(Bromomethyl)pyridine: Similar structure but with a pyridine ring instead of imidazole.
1-Methylimidazole: Lacks the bromomethyl group.
Benzyl bromide: Contains a benzene ring instead of imidazole.
Uniqueness: 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is unique due to its combination of the bromomethyl group and the imidazole ring, which provides distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(bromomethyl)-1-methylimidazole;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.BrH/c1-8-3-2-7-5(8)4-6;/h2-3H,4H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYGXWQWALPCBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CBr.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864074-91-8 | |
Record name | 2-(bromomethyl)-1-methyl-1H-imidazole hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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